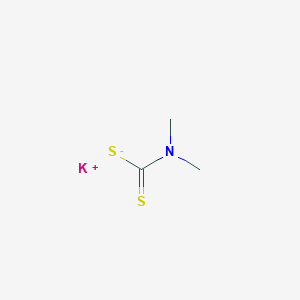
2-环戊烯-1-酮
描述
2-Cyclopenten-1-one is an organic compound with the formula C5H6O . It contains two functional groups, a ketone and an alkene . It is a colorless liquid and a versatile electrophile employed in various addition reactions .
Synthesis Analysis
2-Cyclopentenones can be synthesized in a number of ways. One of the routes involves elimination of α-bromo-cyclopentanone using lithium carbonate . It can also be synthesized via Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters .Molecular Structure Analysis
The molecular structure of 2-Cyclopenten-1-one consists of a five-membered ring with a ketone functional group and a double bond . The molecular formula is C5H6O .Chemical Reactions Analysis
As an enone, 2-Cyclopenten-1-one undergoes the typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . It also functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes .Physical and Chemical Properties Analysis
2-Cyclopenten-1-one is a colorless liquid with a molecular weight of 82.1005 . It has a density of 0.98 g/mL at 25 °C .科学研究应用
液态和固态的振动研究: 2-环戊烯-1-酮在固态中表现出相变,并参与环折迭运动,这导致 123 K 以上的分子无序(Cataliotti, Paliani, & Santini, 1984).
抗病毒化合物的合成: 衍生物 2-甲基-2-环戊烯-1-酮用作合成 2'-支链碳环核苷酸的起始材料,后者是潜在的抗病毒化合物(Meillon, Griffe, Storer, & Gosselin, 2005).
水性介质中的电氢二聚化: 2-环戊烯-1-酮在碱性水性介质中在汞电极上的电氢二聚化导致氢二聚体的形成,证明了其反应性和在电化学应用中的潜力(Bastida, Brillas, & Costa, 1987).
镍催化剂上的氢化: 使用微波光谱研究 2-环戊烯-1-酮在镍催化剂上用氘的氢化,表明其反应性和与金属催化剂的相互作用(Hirota, Touroude, Miyasaka, & Matsumura, 1977).
光电离动力学: 2-环戊烯-1-酮的高分辨率真空紫外光谱质量分析阈值电离 (VUV-MATI) 光谱提供了对其绝热电离能和阳离子结构的见解,这与光化学和电离过程的研究相关(Lee, Kim, & Kwon, 2021).
迈克尔型加成反应: 苯硫酚与 2-环戊烯-1-酮及其衍生物的加成反应是可逆的,并涉及动力学控制,突出了其在合成有机化学中的潜力(van Axel Castelli, Bernardi, Dalla Cort, Mandolini, Rossi, & Schiaffino, 1999).
有机合成中的有机金属化合物: 1,2-双(三甲基甲硅氧基)-1-环戊烯与三羰基环己二烯基铁阳离子反应,表明 2-环戊烯-1-酮在有机金属合成中的用途(Birch, Narula, Dahler, Stephenson, & Kelly, 1980).
作用机制
Target of Action
2-Cyclopenten-1-one is a versatile electrophile . It is known to interact with a variety of targets, primarily due to its two functional groups, a ketone and an alkene . These functional groups allow it to participate in a wide range of chemical reactions, making it a key player in various biochemical processes.
Mode of Action
As an enone, 2-Cyclopenten-1-one undergoes the typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . It also functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes . These interactions result in various changes in the molecular structure of the compound, leading to different biochemical effects.
Biochemical Pathways
For instance, its participation in the Diels–Alder reaction suggests that it may be involved in the synthesis of complex cyclic compounds .
Pharmacokinetics
Given its chemical structure and reactivity, it is likely that these properties are influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups .
Result of Action
The molecular and cellular effects of 2-Cyclopenten-1-one’s action are largely dependent on the specific targets and pathways it interacts with. Given its reactivity, it is likely that it can induce a variety of cellular responses, potentially influencing processes such as signal transduction, gene expression, and cellular metabolism .
Action Environment
The action, efficacy, and stability of 2-Cyclopenten-1-one are likely influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules that can react with 2-Cyclopenten-1-one. For instance, its reactivity as an electrophile suggests that it may be susceptible to nucleophilic attack, which could be influenced by the concentration of nucleophiles in the environment .
安全和危害
生化分析
Biochemical Properties
2-Cyclopenten-1-one is a versatile electrophile employed in various addition reactions . It undergoes the typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . It also functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes .
Molecular Mechanism
As an enone, 2-Cyclopenten-1-one undergoes the typical reactions of α-β unsaturated ketones . These reactions involve nucleophilic conjugate addition, which could potentially lead to changes in gene expression, enzyme inhibition or activation .
属性
IUPAC Name |
cyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKFMUIJRXWWQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Record name | cyclopentenone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cyclopentenone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870802 | |
| Record name | Cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Cyclopenten-1-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19592 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
930-30-3, 28982-58-3 | |
| Record name | 2-Cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028982583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopentenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYCLOPENTENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0U2IGF9CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-cyclopenten-1-one?
A1: 2-Cyclopenten-1-one has a molecular formula of C5H6O and a molecular weight of 82.10 g/mol.
Q2: What spectroscopic techniques have been used to characterize 2-cyclopenten-1-one?
A2: Researchers have used a variety of spectroscopic techniques to characterize 2-cyclopenten-1-one, including infrared (IR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). [, , , ]
Q3: What are some key spectroscopic features of 2-cyclopenten-1-one?
A3: Key spectroscopic features of 2-cyclopenten-1-one include:
- IR: A strong absorption band around 1710 cm-1 due to the carbonyl (C=O) stretching vibration. []
- NMR: Characteristic proton and carbon chemical shifts associated with the cyclopentenone ring structure. [, ]
Q4: Has 2-cyclopenten-1-one been used in any catalytic reactions?
A4: While 2-cyclopenten-1-one itself may not be used as a catalyst, it is a valuable building block in organic synthesis and can be found as a reactant or intermediate in various reactions, including Diels-Alder reactions. []
Q5: Are there any examples of 2-cyclopenten-1-one derivatives being used as catalysts?
A5: This specific question is not addressed in the provided abstracts.
Q6: Have computational methods been applied to study 2-cyclopenten-1-one?
A6: Yes, density functional theory (DFT) calculations have been used to study the conformational properties of 2-cyclopenten-1-one and its derivatives. These calculations have been used to generate theoretical spectra (IR and Raman) and to explore the potential energy surface of the molecule. []
Q7: How do structural modifications to 2-cyclopenten-1-one affect its biological activity?
A7: Research on cyclic α-keto enamines, a class of compounds structurally related to 2-cyclopenten-1-one, has shown that modifications to the amino moiety, carbocyclic ring size, and methyl group substitutions significantly impact cooling activity. For example, incorporating an oxygen atom into the 2-cyclopenten-1-one ring, specifically forming a furanone derivative, led to a substantial increase in cooling activity compared to the parent compound. []
Q8: What is the impact of the cyclopentenone ring on the biological activity of prostaglandins?
A8: The cyclopentenone ring in prostaglandins, specifically cyclopentenone prostaglandins (cyPGs), plays a crucial role in their ability to activate the heat shock factor 1 (HSF1). This activation, in turn, induces the expression of heat shock protein 70 (hsp70), contributing to their anti-inflammatory effects. []
Q9: How does the reactivity of 2-cyclopenten-1-one derivatives with glutathione relate to their impact on cell growth?
A9: Studies examining cigarette smoke extract components found a potential correlation between the reactivity of 2-cyclopenten-1-one derivatives with glutathione (GSH) and their effect on inhibiting cell growth. Compounds exhibiting higher reactivity with GSH, such as trans-2-pentenal, demonstrated a more pronounced inhibitory effect on both carcinoma and normal cells. This suggests that the ability to form GSH adducts might play a role in the cellular response to these compounds. []
Q10: Are there any reported in vivo studies investigating the anti-inflammatory effects of 2-cyclopenten-1-one?
A10: Yes, a study using a rat paw carrageenin edema model demonstrated that 2-cyclopenten-1-one exhibited anti-inflammatory properties in vivo. This effect was linked to the activation of HSF1 and the subsequent expression of hsp72 in the inflamed tissue. []
Q11: What in vitro models have been used to study the effects of 2-cyclopenten-1-one derivatives?
A11: Oviductal assays using hamster oviducts were employed to investigate the effects of 2-cyclopenten-1-one derivatives on ciliary beat frequency, oocyte pickup rate, and infundibular smooth muscle contraction. These studies aimed to assess the potential toxicity of these compounds on oviductal function. []
Q12: What are some potential applications of 2-cyclopenten-1-one and its derivatives?
A12: Based on current research, potential applications of 2-cyclopenten-1-one and its derivatives include:
- Anti-inflammatory agents: The ability of cyPGs and 2-cyclopenten-1-one to activate the heat shock response suggests potential therapeutic applications in treating inflammatory diseases. []
- Flavor and Fragrance Industry: Derivatives like 3-methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one and 5-methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one, found in roasted dark malt, possess intense cooling properties and are of interest as flavoring agents. [, , ]
- Synthetic building blocks: The unique reactivity of the cyclopentenone ring makes it a versatile starting material in various organic synthesis reactions, leading to the development of new compounds with potential applications in different fields. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


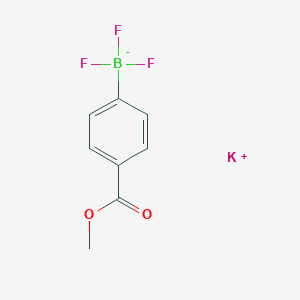
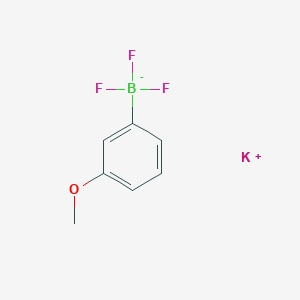

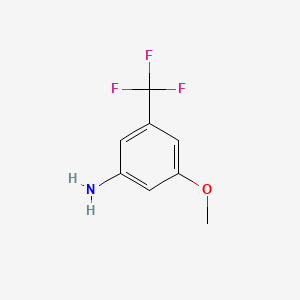
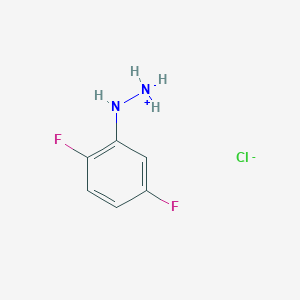
![[2-Fluoro-4-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768246.png)
![[2-Chloro-4-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768250.png)

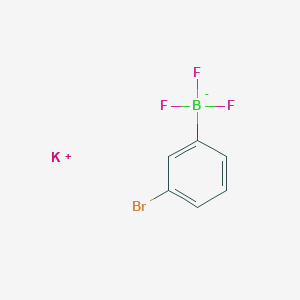

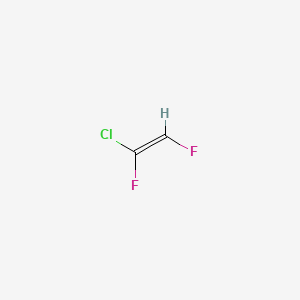

![n-Hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B7768289.png)
